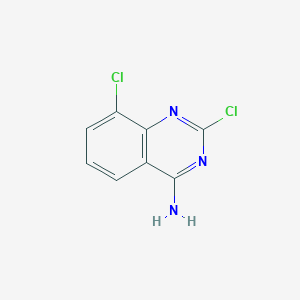

2,8-Dichloroquinazolin-4-amine

Vue d'ensemble

Description

2,8-Dichloroquinazolin-4-amine is a useful research compound. Its molecular formula is C8H5Cl2N3 and its molecular weight is 214.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie Médicinale

Les dérivés de la quinazoline, y compris la 2,8-Dichloroquinazolin-4-amine, ont suscité un intérêt immense dans le domaine de la chimie médicinale en raison de leurs activités biologiques significatives . Ils sont considérés comme des échafaudages bioactifs potentiels pour le traitement de diverses maladies .

Applications Antifongiques

Il a été rapporté que les composés de la quinazoline présentent des activités antifongiques . Cela suggère que la this compound pourrait potentiellement être utilisée dans le développement de médicaments antifongiques.

Applications Antivirales

Les dérivés de la quinazoline présentent également des propriétés antivirales . Par conséquent, la this compound pourrait être explorée pour son utilisation potentielle dans le développement de médicaments antiviraux.

Applications Antidiabétiques

L'activité antidiabétique des composés de la quinazoline a été rapportée dans la recherche scientifique . Cela implique que la this compound pourrait être étudiée pour son utilisation potentielle dans le traitement du diabète.

Applications Anticancéreuses

Les composés de la quinazoline, y compris la this compound, ont montré une activité anticancéreuse . Par exemple, un composé synthétisé, la N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine, s'est avéré extrêmement sélectif et puissant contre l'inhibition de l'EGFR (IC 50 = 0,096 μM) et a montré une activité anticancéreuse contre la lignée cellulaire MCF-7 (IC 50 = 2,49 μM) .

Applications Anti-inflammatoires

Les composés de la quinazoline sont connus pour présenter des propriétés anti-inflammatoires . Cela suggère que la this compound pourrait potentiellement être utilisée dans le développement de médicaments anti-inflammatoires.

Applications Antibactériennes

Il a été rapporté que les composés de la quinazoline présentent des activités antibactériennes . Cela implique que la this compound pourrait être étudiée pour son utilisation potentielle dans le développement de médicaments antibactériens.

Applications Antioxydantes

Les composés de la quinazoline présentent également des propriétés antioxydantes . Par conséquent, la this compound pourrait être explorée pour son utilisation potentielle dans le développement de médicaments antioxydants.

Activité Biologique

2,8-Dichloroquinazolin-4-amine (CAS No. 1107694-84-7) is a member of the quinazoline family, characterized by its unique structure featuring chlorine substituents at the 2 and 8 positions of the quinazoline ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic applications.

- Molecular Formula : CHClN

- Molecular Weight : Approximately 203.05 g/mol

- Structure : The presence of two chlorine atoms enhances the compound's reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Its mechanism of action appears to involve the modulation of immune responses and inhibition of specific enzymes linked to cancer progression.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound against several cancer cell lines, revealing an IC value in the low micromolar range. This suggests potent activity compared to standard anticancer agents.

| Cell Line | IC (µM) | Reference |

|---|---|---|

| HeLa | 5.3 | |

| MCF-7 | 4.1 | |

| A549 | 6.7 |

Antileishmanial Activity

In addition to its anticancer properties, this compound has shown promise as an antileishmanial agent. A series of quinazoline derivatives were synthesized and tested against Leishmania donovani, demonstrating submicromolar EC values.

Efficacy in Murine Models

In vivo studies indicated that certain derivatives reduced liver parasitemia significantly when administered at doses of 15 mg/kg/day for five consecutive days, highlighting their potential for treating visceral leishmaniasis.

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes that play a role in cancer cell proliferation and survival.

- Cell Signaling Modulation : It can influence signaling pathways involved in apoptosis and immune response.

- Binding Affinity Studies : Interaction studies have shown that structural modifications can significantly alter binding affinities to biological targets, guiding further optimization for therapeutic efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning and nature of substituents on the quinazoline ring are crucial for enhancing biological activity. For instance, compounds with multiple halogen substitutions generally exhibit improved potency against cancer cells compared to their mono-substituted analogs.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Starting Material Preparation : Synthesis begins with commercially available quinazoline derivatives.

- Chlorination : Chlorination reactions are performed using reagents such as thionyl chloride or phosphorus pentachloride.

- Purification : The final product is purified through crystallization or chromatography techniques.

Propriétés

IUPAC Name |

2,8-dichloroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-5-3-1-2-4-6(5)12-8(10)13-7(4)11/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHIMSYPTNZFDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(N=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653120 | |

| Record name | 2,8-Dichloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1107694-84-7 | |

| Record name | 2,8-Dichloroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.